molecular formula C11H14F3N B13967475 N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine

N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine

Cat. No.: B13967475
M. Wt: 217.23 g/mol
InChI Key: IMRCUKXEJNUYMJ-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine is an organic compound characterized by the presence of a trifluoromethyl group, an ethylbenzyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine typically involves the reaction of 4-ethylbenzylamine with a trifluoromethylating agent under controlled conditions. One common method is the reductive amination of 4-ethylbenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out in an organic solvent like methanol or ethanol at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or platinum can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzyl alcohols, benzoic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-1,1,1-trifluoro-N-methylmethanamine
  • N-(4-ethylphenyl)-1,1,1-trifluoro-N-methylmethanamine

Uniqueness

N-(4-ethylbenzyl)-1,1,1-trifluoro-N-methylmethanamine is unique due to the presence of both the ethylbenzyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethylbenzyl group provides specific steric and electronic effects .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1,1,1-trifluoro-N-methylmethanamine

InChI

InChI=1S/C11H14F3N/c1-3-9-4-6-10(7-5-9)8-15(2)11(12,13)14/h4-7H,3,8H2,1-2H3

InChI Key

IMRCUKXEJNUYMJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C)C(F)(F)F

Origin of Product

United States

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